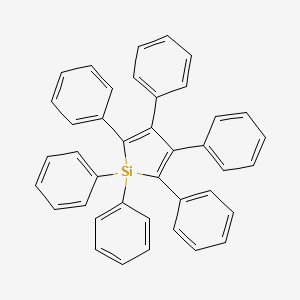

1,1,2,3,4,5-Hexaphenyl-1H-silole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3,4,5-hexakis-phenylsilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30Si/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)41(35-27-15-5-16-28-35,36-29-17-6-18-30-36)39(37)33-23-11-3-12-24-33/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKMXYFDVPDIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609651 | |

| Record name | 1,1,2,3,4,5-Hexaphenyl-1H-silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752-28-3 | |

| Record name | 1,1,2,3,4,5-Hexaphenyl-1H-silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1,2,3,4,5-Hexaphenyl-1H-silole

Foreword: Unveiling the Potential of a Luminescent Silole

In the dynamic landscape of materials science, the quest for novel molecules with exceptional photophysical properties is relentless. Among the myriad of organic and organometallic compounds, siloles—five-membered heterocyclic rings containing a silicon atom—have emerged as a fascinating class of materials. Their unique electronic structure, arising from the σ-π conjugation between the silicon atom and the butadiene moiety, endows them with remarkable characteristics.[1] This guide focuses on a particularly intriguing derivative: 1,1,2,3,4,5-Hexaphenyl-1H-silole (HPS). HPS stands as a quintessential example of a molecule exhibiting Aggregation-Induced Emission (AIE), a phenomenon that defies the conventional wisdom of concentration quenching and opens new avenues for applications in optoelectronics, sensing, and bio-imaging.[2][3]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, characterization, and unique properties of HPS. As a Senior Application Scientist, my objective is not merely to present a set of protocols but to offer a narrative grounded in scientific integrity, explaining the causality behind experimental choices and providing insights that bridge theory with practical application.

The Architectural Marvel: Understanding the Hexaphenylsilole Structure

The molecular architecture of this compound is central to its unique properties. The structure features a central silole ring adorned with six peripheral phenyl groups. This propeller-like conformation prevents strong intermolecular π-π stacking in the solid state, a crucial factor that contributes to its remarkable AIE characteristics.[3]

Figure 1: Molecular structure of this compound (HPS).

Synthesis of Hexaphenylsilole: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of HPS is a critical first step for any research involving this fascinating molecule. The most common and efficient method involves a one-pot reductive cyclization of diphenylacetylene with dichlorodiphenylsilane in the presence of a reducing agent, typically lithium metal.

Causality Behind the Choice of Reagents

-

Diphenylacetylene: This serves as the four-carbon backbone of the butadiene moiety in the silole ring. The phenyl substituents at these positions are crucial for inducing the propeller-like structure and contributing to the AIE effect.

-

Dichlorodiphenylsilane: This reagent provides the silicon atom for the heterocycle and the two phenyl groups at the 1-position of the silole ring. The chlorine atoms are good leaving groups, facilitating the reductive cyclization.

-

Lithium Metal: As a strong reducing agent, lithium is essential for the in-situ formation of the reactive organolithium intermediates from the starting materials, driving the cyclization reaction forward.

Experimental Protocol

This protocol is a self-validating system, where successful execution will yield a product with the characteristic properties of HPS.

Materials:

-

Diphenylacetylene (2 equivalents)

-

Dichlorodiphenylsilane (1 equivalent)

-

Lithium metal, fine wire or granules (4 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexane

-

Deionized water

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

-

Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly cut lithium metal (4 eq.).

-

Initiation: Add anhydrous THF to the flask to cover the lithium. To this, add a solution of diphenylacetylene (2 eq.) and dichlorodiphenylsilane (1 eq.) in anhydrous THF dropwise at room temperature under a nitrogen atmosphere.

-

Reaction: The reaction mixture will gradually turn dark. After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath and cautiously quench the excess lithium by the slow, dropwise addition of deionized water.

-

Workup: Add a saturated aqueous solution of ammonium chloride to the mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

-

Column Chromatography: Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).[4][5]

-

Recrystallization: Further purify the collected fractions containing HPS by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and dichloromethane, to obtain pure, crystalline HPS.[6][7]

-

Figure 2: Workflow for the synthesis of Hexaphenylsilole (HPS).

Comprehensive Characterization of Hexaphenylsilole

Thorough characterization is paramount to confirm the identity, purity, and properties of the synthesized HPS. A multi-technique approach is essential for a complete and validated analysis.

Spectroscopic and Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Complex multiplet signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the phenyl protons. |

| ¹³C NMR | Confirmation of the carbon framework. | Multiple signals in the aromatic region (approx. 125-150 ppm) for the phenyl carbons and the silole ring carbons. |

| ²⁹Si NMR | Direct observation of the silicon environment. | A characteristic signal for the silicon atom in the silole ring. |

| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of HPS (C₄₀H₃₀Si, M.W. = 538.75 g/mol ). |

| UV-Vis Spectroscopy | Investigation of electronic transitions. | Absorption maxima in the UV region, typically around 350-400 nm in solution. |

| Fluorescence Spectroscopy | Study of emission properties and AIE phenomenon. | Weak or no fluorescence in dilute solutions (e.g., THF), with a significant increase in fluorescence intensity upon aggregation (e.g., in THF/water mixtures). |

| X-ray Crystallography | Definitive determination of the solid-state structure. | Elucidation of the propeller-like molecular conformation and packing in the crystal lattice. |

Detailed Protocol for Aggregation-Induced Emission (AIE) Study

This protocol allows for the systematic investigation of the AIE properties of HPS.

Materials:

-

Synthesized and purified HPS

-

Tetrahydrofuran (THF), spectroscopic grade

-

Deionized water

-

Volumetric flasks

-

Micropipettes

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of HPS in THF at a concentration of 1 mM.

-

Serial Dilutions for UV-Vis and Fluorescence Measurements:

-

Prepare a series of solutions in volumetric flasks by adding varying amounts of water to a fixed amount of the HPS stock solution in THF. The water fraction should typically range from 0% to 90% (v/v).

-

Ensure the final concentration of HPS in each solution is constant (e.g., 10 µM).

-

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectra of each solution.

-

Fluorescence Spectroscopy:

-

Record the fluorescence emission spectra of each solution using an excitation wavelength determined from the absorption spectrum (typically at the absorption maximum).

-

Plot the fluorescence intensity at the emission maximum as a function of the water fraction. A significant increase in intensity with increasing water fraction is a clear indication of the AIE effect.[8][9]

-

Figure 3: Mechanism of Aggregation-Induced Emission (AIE) in HPS.

Applications of Hexaphenylsilole: From Light Emission to Sensing

The unique photophysical properties of HPS make it a highly promising material for a range of applications.

Organic Light-Emitting Diodes (OLEDs)

The high solid-state fluorescence quantum yield of HPS makes it an excellent candidate for the emissive layer in OLEDs.

Fabrication Protocol Overview:

-

Substrate Preparation: Start with a pre-cleaned indium tin oxide (ITO) coated glass substrate.

-

Layer Deposition: Sequentially deposit the following layers via thermal evaporation under high vacuum:

-

Hole Injection Layer (HIL)

-

Hole Transport Layer (HTL)

-

Emissive Layer (EML): this compound (HPS)

-

Electron Transport Layer (ETL)

-

Electron Injection Layer (EIL)

-

-

Cathode Deposition: Deposit a metal cathode (e.g., Al or Ca/Al) through a shadow mask.

-

Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.

Published studies have demonstrated that OLEDs utilizing HPS as the emissive layer can achieve high brightness and efficiency, emitting in the blue-green region of the spectrum.[10]

Figure 4: A typical multilayer structure of an OLED incorporating HPS.

Fluorescent Chemosensors

The fluorescence of HPS can be modulated by the presence of specific analytes, making it a promising material for chemosensors. For instance, the fluorescence of HPS derivatives can be quenched or enhanced upon binding with metal ions.

Protocol for Metal Ion Sensing (Example: Fe³⁺):

-

Prepare HPS Solution: Prepare a solution of HPS in a suitable solvent system (e.g., THF/water mixture) where it exhibits strong fluorescence.

-

Titration with Metal Ion: Add incremental amounts of a stock solution of the metal ion of interest (e.g., FeCl₃) to the HPS solution.

-

Fluorescence Measurement: After each addition, record the fluorescence spectrum.

-

Data Analysis: A systematic decrease (quenching) or increase (enhancement) in the fluorescence intensity upon addition of the metal ion indicates a sensing event. The selectivity can be tested by performing similar experiments with other metal ions.[11][12][13][14][15]

Conclusion and Future Outlook

This compound is more than just a chemical curiosity; it is a powerful building block for advanced functional materials. Its straightforward synthesis, coupled with its remarkable AIE properties, positions it at the forefront of research in organic electronics and sensor technology. This guide has provided a comprehensive overview of the synthesis, characterization, and applications of HPS, with a focus on practical, actionable protocols and the underlying scientific principles.

The future of HPS and other silole derivatives is bright. Further research into modifying the peripheral phenyl groups can lead to fine-tuning of the emission color, quantum yield, and sensing selectivity. The development of water-soluble HPS derivatives could also unlock new possibilities in biological imaging and diagnostics. As our understanding of the structure-property relationships in AIE-active molecules deepens, we can expect to see HPS and its analogues playing an increasingly important role in the development of next-generation technologies.

References

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

Zhao, Z., He, B., & Tang, B. Z. (2015). Aggregation-induced emission of siloles. Chemical Science, 6(10), 5345–5366. Retrieved from [Link]

-

Kwok, H. S., et al. (n.d.). Very bright and efficient OLED based on hexaphenylsilole. ResearchGate. Retrieved from [Link]

-

Yamao, T., et al. (2019). Use of Aggregation-Induced Emission for Selective Detection of Phase Transformation during Evaporative Crystallization of Hexaphenylsilole. PubMed. Retrieved from [Link]

-

Various Authors. (n.d.). Fluorescence Detection of Dynamic Aggregation Processes Using AIEgens: Hexaphenylsilole and Cyanostilbene. ResearchGate. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

-

Al-Hamdani, N. J., & Al-Zuhairi, A. J. (2021). Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. IntechOpen. Retrieved from [Link]

-

Various Authors. (n.d.). Fluorescence photographs of solutions and suspensions of hexaphenylsilole (HPS). ResearchGate. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

-

Various Authors. (n.d.). (a–d) Images showing the process for OLED fabrication. Light emission.... ResearchGate. Retrieved from [Link]

-

Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]

-

Fieser, L. F. (n.d.). Hexaphenylbenzene. Organic Syntheses. Retrieved from [Link]

-

Various Authors. (n.d.). Molecular structures of AIEgens of hexaphenylsilole (HPS),.... ResearchGate. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How Are OLEDs Made?. YouTube. Retrieved from [Link]

-

Massachusetts Institute of Technology. (n.d.). 5.37 Introduction to Organic Synthesis Laboratory. MIT OpenCourseWare. Retrieved from [Link]

-

Salleh, M. M., et al. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. Universiti Malaysia Sabah. Retrieved from [Link]

-

Hasan, S., et al. (2017). Fluorescent Chemosensor Bearing Amine and Benzenyl Functionality for Fe3+ Ions Detection in Aqueous Solution. International Journal of Chemical Engineering and Applications. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

-

Various Authors. (2025). Sensitivity and Selectivity of Fluorescent Chemosensor for the Detection of Fe 3+ and its Cell Images. ResearchGate. Retrieved from [Link]

-

Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. Retrieved from [Link]

-

Various Authors. (n.d.). Eco-friendly Fluorescent Sensor for Sensitive and Selective Detection of Zn2+ and Fe3+ Ions: Applications in Human Hair Samples. SpringerLink. Retrieved from [Link]

-

Wisdomlib. (2024). Recrystallization from ethanol: Significance and symbolism. Retrieved from [Link]

-

Organic Syntheses. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide. Retrieved from [Link]

-

Various Authors. (2025). A new Fe3+ fluorescent chemosensor based on aggregation-induced emission. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). chiral (acyloxy)borane complex-catalyzed asymmetric diels-alder reaction. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO2F2 as a Simple and Practical Cyclization Reagent. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Retrieved from [Link]

-

Various Authors. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. National Institutes of Health. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Use of Aggregation-Induced Emission for Selective Detection of Phase Transformation during Evaporative Crystallization of Hexaphenylsilole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. orgsyn.org [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Recrystallization from ethanol: Significance and symbolism [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

- 9. Aggregation-induced emission of siloles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 12. Fluorescent Chemosensor Bearing Amine and Benzenyl Functionality for Fe3+ Ions Detection in Aqueous Solution [ijcea.org]

- 13. researchgate.net [researchgate.net]

- 14. Eco-friendly Fluorescent Sensor for Sensitive and Selective Detection of Zn2+ and Fe3+ Ions: Applications in Human Hair Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Properties of Hexaphenyl-1H-silole Derivatives

Introduction: The Rise of Siloles and the Aggregation-Induced Emission Phenomenon

In the landscape of advanced materials, luminogenic molecules are pivotal for developing next-generation optoelectronics, chemical sensors, and biomedical imaging agents. For decades, the utility of many fluorescent molecules has been hampered by a phenomenon known as Aggregation-Caused Quenching (ACQ). In this process, molecules that are highly emissive in dilute solutions become weakly fluorescent or non-emissive in the aggregated state or as solid films due to the formation of detrimental excimers and intermolecular interactions that favor non-radiative decay pathways.

In 2001, a paradigm shift occurred with the discovery of Aggregation-Induced Emission (AIE) . AIE-active luminogens (AIEgens) are molecules that are virtually non-emissive when molecularly dissolved but become highly luminescent upon aggregation. This "turn-stone-into-gold" characteristic is not a mere scientific curiosity; it is a solution to the long-standing ACQ problem, opening the door to high-performance solid-state lighting and sensitive bio-probes.

Among the archetypal AIEgens are the silole derivatives, particularly the highly substituted hexaphenyl-1H-silole (HPS) and its analogues.[1] These propeller-shaped molecules possess a unique silicon-containing five-membered ring core (silacyclopentadiene) decorated with multiple phenyl rings. Their distinctive photophysical behavior stems from a delicate interplay between their molecular structure and their environment, making them a fascinating subject for spectroscopic investigation and a powerful tool for material scientists.

This guide provides a comprehensive technical overview of the spectroscopic properties of hexaphenyl-1H-silole derivatives. We will delve into their synthesis, explore the mechanistic underpinnings of their AIE and solvatochromic behavior, and provide field-proven experimental protocols for their characterization.

Molecular Architecture and Synthesis

The core of a hexaphenyl-1H-silole is the 1,1,2,3,4,5-hexaphenylsilole (HPS) structure. The non-planar, propeller-like arrangement of the numerous phenyl groups is a critical design feature that prevents strong intermolecular π-π stacking in the solid state while enabling the AIE phenomenon.

The synthesis of such sterically crowded molecules requires a robust and regioselective strategy. A common and effective approach involves the reaction of a di-lithio reagent, generated from an appropriate butadiene, with a substituted dichlorosilane. This method allows for the introduction of various substituents on the silicon atom (R1, R2) and the butadiene backbone, enabling fine-tuning of the resulting spectroscopic properties.

Diagram of General Synthesis Strategy

Caption: General synthetic workflow for Hexaphenyl-1H-silole (HPS).

Experimental Protocol: Synthesis of 1,1,2,3,4,5-Hexaphenylsilole (HPS)

This protocol is a representative procedure adapted from established synthetic methodologies for silole ring formation.[2]

-

Preparation of the Dilithio Reagent:

-

To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add 1,2,3,4-tetraphenyl-1,3-butadiene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 equiv, typically 2.5 M in hexanes) dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The formation of the deep red 1,4-dilithio-1,2,3,4-tetraphenylbutadiene intermediate is observed.

-

-

Cyclization Reaction:

-

In a separate flame-dried flask under argon, prepare a solution of diphenyldichlorosilane (1.1 equiv) in anhydrous THF.

-

Cool the dilithio reagent solution to 0 °C in an ice-water bath.

-

Add the diphenyldichlorosilane solution dropwise to the stirred dilithio reagent solution.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel (eluent: hexane/dichloromethane gradient) to yield the pure HPS.[4]

-

Further purification can be achieved by recrystallization from a solvent mixture such as dichloromethane/methanol.

-

Core Spectroscopic Property 1: Aggregation-Induced Emission (AIE)

The hallmark of HPS and its derivatives is their AIE activity. In a dilute solution of a "good" solvent like THF or cyclohexane, HPS is essentially non-fluorescent. However, upon addition of a "poor" solvent (e.g., water or hexane), the molecules aggregate, and a strong photoluminescence is observed.

The Causality: Restriction of Intramolecular Motion (RIM)

-

In Dilute Solution: The phenyl groups attached to the silole core can rotate and vibrate freely. Upon photoexcitation, the molecule can dissipate the absorbed energy through these rotational motions as heat (non-radiative decay). This provides a highly efficient non-radiative pathway, effectively quenching fluorescence.

Diagram of the AIE Mechanism

Caption: The Restriction of Intramolecular Motion (RIM) mechanism for AIE.

Quantitative Data Presentation

The AIE effect can be quantified by comparing the photoluminescence quantum yield (PLQY, ΦF) in solution versus the solid or aggregated state.

| Compound | Substituents (R1, R2) | ΦF in Solution (%) | ΦF in Solid Film (%) | Reference |

| HPS | Phenyl, Phenyl | 0.3 (in cyclohexane) | 78 | [5] |

| MPPS | Methyl, Phenyl | Low | ~75-85 | [7] |

| DMTPS | Methyl, Methyl | Low | ~75-85 | [7] |

| HPS: 1,1,2,3,4,5-Hexaphenylsilole; MPPS: 1-Methyl-1,2,3,4,5-pentaphenylsilole; DMTPS: 1,1-Dimethyl-2,3,4,5-tetraphenylsilole. |

Experimental Protocol: Characterizing AIE

This protocol describes a standard method to induce and measure the AIE property of a silole derivative.

-

Stock Solution Preparation:

-

Prepare a stock solution of the silole derivative (e.g., HPS) in a good solvent, such as THF, at a concentration of approximately 1 mM.

-

Causality: THF is chosen for its ability to molecularly dissolve the non-polar, bulky silole, ensuring a true solution state where AIE is "off".

-

-

Preparation of Solvent Mixtures:

-

In a series of cuvettes, prepare solutions with a constant final concentration of the silole (e.g., 10 µM) but with varying fractions of the poor solvent (water).

-

For example, create a series of THF/water mixtures with water fractions (ƒw) of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% by volume.

-

-

Spectroscopic Measurements:

-

Record the UV-Vis absorption and photoluminescence (PL) spectra for each solution in the series.

-

When recording PL spectra, ensure the excitation wavelength is set at the absorption maximum (λabs,max) of the aggregates, which may differ slightly from the solution state.

-

Plot the PL intensity at the emission maximum (λem,max) against the water fraction (ƒw).

-

-

Data Analysis:

-

A significant increase in PL intensity at higher water fractions is indicative of AIE. The plot will typically show low emission at low ƒw, followed by a sharp rise to a maximum intensity at a critical ƒw where aggregation is optimal.

-

Core Spectroscopic Property 2: Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance, and more broadly its absorption and emission spectra, changes with the polarity of the solvent.[8] Many silole derivatives, especially those with donor-acceptor character, exhibit pronounced positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases.

The Causality: Stabilization of the Excited State

This effect is rooted in the differential solvation of the ground and excited electronic states of the molecule.

-

Ground State (S₀): The molecule has a certain charge distribution and an associated ground-state dipole moment (μg).

-

Excited State (S₁): Upon photoexcitation, there is a redistribution of electron density. In many "push-pull" type molecules, this leads to an intramolecular charge transfer (ICT), resulting in an excited state that is significantly more polar than the ground state (μe > μg).[7]

-

Solvent Interaction: Polar solvent molecules will arrange themselves to stabilize a polar solute. Since the excited state is more polar, it is stabilized by polar solvents to a greater extent than the ground state. This stabilization lowers the energy of the excited state more than the ground state, reducing the energy gap (S₁ → S₀) for fluorescence. A smaller energy gap corresponds to a longer emission wavelength, hence the observed red shift in more polar solvents.[8][9]

Analysis with the Lippert-Mataga Equation

The relationship between the solvatochromic shift and solvent polarity can be quantified using the Lippert-Mataga equation. This model provides a powerful tool to estimate the change in the molecule's dipole moment upon excitation (Δμ = μe - μg).[10][11]

The equation is:

ν̄abs - ν̄em = (2Δμ² / hca³) * Δf + constant

Where:

-

ν̄abs and ν̄em are the wavenumbers of the absorption and emission maxima.

-

Δμ is the change in dipole moment.

-

h is Planck's constant, c is the speed of light, and a is the Onsager cavity radius of the solute.

-

Δf is the solvent orientation polarizability function, calculated from the solvent's dielectric constant (ε) and refractive index (n): Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

By plotting the Stokes shift (ν̄abs - ν̄em) against Δf for a series of solvents, a linear relationship is often observed. The slope of this plot is directly proportional to (Δμ)², allowing for the calculation of the change in dipole moment. A large positive slope is a strong indicator of a highly polar, charge-transfer character in the excited state.[1][12]

Experimental Protocol: Solvatochromism Study

-

Solvent Selection:

-

Choose a series of solvents with a wide range of polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane, acetone) and polar protic (e.g., ethanol, methanol).

-

Causality: This range is essential to observe a significant solvatochromic shift and to generate a meaningful Lippert-Mataga plot. The dielectric constant (ε) and refractive index (n) for each solvent must be known.[8][11]

-

-

Solution Preparation:

-

Prepare dilute solutions of the silole derivative in each solvent. The concentration should be kept low and constant across all samples to avoid aggregation effects and ensure the absorbance is within the linear range of the spectrophotometer (typically < 0.1).

-

-

Spectroscopic Measurements:

-

Record the UV-Vis absorption and fluorescence emission spectra for the silole in each solvent.

-

Determine the wavelength maxima for absorption (λabs) and emission (λem).

-

-

Data Analysis and Plotting:

-

Create a table summarizing the solvent properties and spectroscopic data.

-

Convert λabs and λem to wavenumbers (ν̄ = 1/λ).

-

Calculate the Stokes shift (ν̄abs - ν̄em) and the solvent polarity function (Δf) for each solvent.

-

Construct the Lippert-Mataga plot by graphing the Stokes shift (y-axis) versus Δf (x-axis).

-

Perform a linear regression to determine the slope of the plot and calculate Δμ.

-

Representative Data for Solvatochromic Analysis

The following table provides an example dataset for a hypothetical AIEgen exhibiting solvatochromism.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Δf | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 2.38 | 1.497 | 0.014 | 380 | 450 | 4100 |

| THF | 7.58 | 1.407 | 0.210 | 385 | 495 | 5650 |

| Acetone | 20.7 | 1.359 | 0.284 | 390 | 530 | 6680 |

| Acetonitrile | 37.5 | 1.344 | 0.305 | 392 | 550 | 7250 |

Conclusion and Outlook

Hexaphenyl-1H-silole derivatives stand out as a premier class of luminogenic materials. Their defining spectroscopic property, Aggregation-Induced Emission, is a direct and elegant solution to the aggregation-caused quenching that plagues traditional fluorophores. The mechanism, rooted in the restriction of intramolecular motion, provides a clear design principle for creating highly efficient solid-state emitters. Furthermore, their sensitivity to the local environment, often manifested as pronounced solvatochromism, makes them excellent candidates for chemical sensors and environmental probes.

The ability to synthetically modify the silole core and its peripheral substituents allows for precise tuning of these spectroscopic properties, paving the way for materials tailored to specific applications in organic light-emitting diodes (OLEDs), bio-imaging, and diagnostics. As our understanding of the structure-property relationships in these complex molecules deepens, the potential for innovation with silole-based materials will continue to expand.

References

-

Lippert–Mataga plot showing Stokes shift as a function of solvent... ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Supporting Information Thermally activated delayed fluorescence (TADF) emitters. Beilstein Journals. Available at: [Link]

-

Structures, Electronic States, Photoluminescence, and Carrier Transport Properties of 1,1-disubstituted 2,3,4,5-tetraphenylsiloles. PubMed. Available at: [Link]

-

Aggregation-induced emission of siloles. PMC - PubMed Central. Available at: [Link]

-

Photophysical characteristics, Lippert-Mataga polarity function, and... ResearchGate. Available at: [Link]

-

Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. ResearchGate. Available at: [Link]

-

An Approach to the Synthesis of Functionalized Polycyclic Aromatic Hydrocarbons. PMC. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Unexpected synthesis of a naphthylsilole. ResearchGate. Available at: [Link]

-

Aggregation Effects on the Optical Emission of 1,1,2,3,4,5- Hexaphenylsilole (HPS): A QM/MM Study. Zhigang Shuai Group. Available at: [Link]

-

Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions... NIH. Available at: [Link]

-

One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines... Organic Chemistry Portal. Available at: [Link]

-

Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s. Soft Matter. Available at: [Link]

-

Aggregation Effects on the Optical Emission of 1,1,2,3,4,5-Hexaphenylsilole (HPS). Sci-Hub. Available at: [Link]

-

A Theoretical Study of the UV/Visible Absorption and Emission Solvatochromic Properties... ResearchGate. Available at: [Link]

-

Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye... PubMed. Available at: [Link]

-

Synthesis of functionalized pyrazolopyran derivatives... ResearchGate. Available at: [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles... PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. shuaigroup.net [shuaigroup.net]

- 6. Sci-Hub. Aggregation Effects on the Optical Emission of 1,1,2,3,4,5-Hexaphenylsilole (HPS): A QM/MM Study / The Journal of Physical Chemistry A, 2014 [sci-hub.ru]

- 7. rsc.org [rsc.org]

- 8. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvatochromism and conformational changes in fully dissolved poly(3-alkylthiophene)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. beilstein-journals.org [beilstein-journals.org]

Unraveling the Electronic Landscape of Hexaphenyl-1H-silole: A Quantum Chemical Approach

A Technical Guide for Researchers in Materials Science and Drug Development

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Hexaphenyl-1H-silole (HPS) and its derivatives have garnered significant attention within the scientific community, primarily due to their unique electronic and photophysical properties, most notably their aggregation-induced emission (AIE). This phenomenon, where the molecule is non-emissive in solution but becomes highly fluorescent in the aggregated state, holds immense promise for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Understanding the intricate electronic structure of HPS is paramount to harnessing its full potential. This in-depth technical guide provides a comprehensive framework for the quantum chemical calculation of the electronic structure of hexaphenyl-1H-silole, designed for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings, present a detailed computational protocol, and rationalize the methodological choices to ensure scientific integrity and reproducibility.

Introduction: The Enigmatic Nature of Siloles

This guide will equip you with the knowledge and practical steps to computationally model this behavior, providing insights that are crucial for the rational design of novel silole-based materials with tailored optoelectronic properties.

The Computational Microscope: Density Functional Theory

To probe the electronic structure of hexaphenyl-1H-silole, we turn to Density Functional Theory (DFT), a powerful quantum chemical method that balances computational cost with accuracy.[2] DFT calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[2]

The Choice of Functional and Basis Set: A Matter of Precision

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

-

Exchange-Correlation Functional: For molecules like hexaphenyl-1H-silole, where both covalent and non-covalent interactions (particularly the π-π stacking in the aggregated state that influences AIE) are significant, a hybrid functional is often the most suitable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional has been widely and successfully used for a broad range of organic and organometallic molecules.[3] However, to accurately capture the subtle van der Waals interactions that play a crucial role in the AIE phenomenon, we recommend the use of a dispersion-corrected functional. The B3LYP-D3 functional, which incorporates Grimme's dispersion correction, offers a significant improvement in describing these non-covalent interactions without a substantial increase in computational cost.[4][5]

-

Basis Set: The basis set is a set of mathematical functions used to describe the atomic orbitals. For a molecule of the size of hexaphenyl-1H-silole, the 6-31G(d) basis set provides a good compromise between accuracy and computational efficiency. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are essential for describing the anisotropic electron distribution in a molecule with multiple bonds and a silicon atom. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be employed, which includes diffuse functions ("+") for a better description of anions and excited states, and polarization functions on hydrogen atoms ("p").

The Computational Workflow: From Structure to Spectra

This section outlines a detailed, step-by-step protocol for calculating the electronic structure of hexaphenyl-1H-silole using the Gaussian suite of programs, a widely used software package in computational chemistry.[6]

Step 1: Molecular Structure Generation

The first step is to generate the 3D structure of hexaphenyl-1H-silole. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to the true energy minimum.

Step 2: Geometry Optimization

The initial structure needs to be optimized to find the lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry.

Protocol for Geometry Optimization:

-

Create a Gaussian Input File (.gjf or .com):

-

Route Section (#p): This line specifies the level of theory and the type of calculation. For geometry optimization, it should be:

The Opt keyword requests a geometry optimization.

-

Title Section: A brief description of the calculation.

-

Charge and Multiplicity: For neutral hexaphenyl-1H-silole in its ground state, this will be 0 1 (charge 0, spin multiplicity 1).

-

Molecular Specification: The Cartesian coordinates of all atoms in the molecule.

-

-

Run the Calculation: Submit the input file to the Gaussian program.[6]

-

Analyze the Output: Upon successful completion, the output file (.log or .out) will contain the optimized geometry, the final electronic energy, and confirmation that the optimization has converged.

Step 3: Vibrational Frequency Analysis

To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface (and not a saddle point), a vibrational frequency calculation must be performed.

Protocol for Frequency Calculation:

-

Create a Gaussian Input File: Use the optimized geometry from the previous step. The route section should be:

The Freq keyword requests a frequency calculation.

-

Run the Calculation.

-

Analyze the Output: A true minimum will have no imaginary frequencies. The output will also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Calculation of Electronic Properties

With the optimized geometry, we can now calculate the key electronic properties.

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are fundamental to understanding the electronic behavior. These values are present in the output file of the geometry optimization.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Step 5: Simulating Electronic Spectra (UV-Vis and Fluorescence)

To compare our computational results with experimental data, we can simulate the UV-Vis absorption and fluorescence spectra using Time-Dependent DFT (TD-DFT).[7][8]

Protocol for TD-DFT Calculation (Absorption):

-

Create a Gaussian Input File: Using the optimized ground-state geometry. The route section should include:

TD(NStates=10) requests the calculation of the first 10 excited states. The number of states can be adjusted.

-

Run the Calculation.

-

Analyze the Output: The output will contain the excitation energies (in eV and nm) and the oscillator strengths for each electronic transition. The transitions with high oscillator strengths correspond to the peaks in the UV-Vis spectrum.

Protocol for TD-DFT Calculation (Fluorescence):

To simulate the emission spectrum, we need the optimized geometry of the first excited state (S1).

-

Optimize the First Excited State:

Opt=Root=1 specifies optimization of the first excited state.

-

Calculate Emission Energies: Perform a TD-DFT calculation on the optimized S1 geometry. The energy of the first transition will correspond to the fluorescence emission.

Visualizing the Computational Workflow and Key Concepts

To better illustrate the relationships between the different computational steps and the key concepts, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in the quantum chemical calculation of the electronic structure of hexaphenyl-1H-silole.

Caption: A schematic representation of the Aggregation-Induced Emission (AIE) mechanism in hexaphenyl-1H-silole.

Data Presentation and Validation

A critical aspect of any computational study is the validation of the results against experimental data. The following table presents a comparison of computationally derived electronic properties with experimental observations for hexaphenyl-1H-silole.

| Property | Computational Result (B3LYP-D3/6-31G(d)) | Experimental Value | Reference |

| Absorption Maximum (λabs) in THF | To be calculated | ~370-380 nm (for similar siloles) | [9] |

| Emission Maximum (λem) in Aggregate | To be calculated | Varies with aggregation state (e.g., green to blue) | |

| HOMO Energy | To be calculated | - | - |

| LUMO Energy | To be calculated | - | - |

| HOMO-LUMO Gap | To be calculated | - | - |

Note: The computational values are placeholders and would be populated upon performing the calculations as described in this guide. The experimental values for absorption are based on similar silole derivatives, and the emission is known to be aggregation-dependent.

Conclusion and Future Directions

This technical guide has provided a comprehensive and scientifically grounded protocol for the quantum chemical calculation of the electronic structure of hexaphenyl-1H-silole. By following the outlined steps, researchers can gain valuable insights into the fundamental properties of this fascinating molecule, particularly the AIE phenomenon. The synergy between computational modeling and experimental validation is crucial for advancing our understanding and enabling the rational design of new materials with enhanced performance for a wide range of applications, from next-generation displays to advanced biomedical diagnostics.

Future computational studies could explore the effect of different substituents on the electronic and photophysical properties of the silole core, investigate the excited-state dynamics in more detail using advanced methods like QM/MM simulations, and model the bulk properties of HPS aggregates to better understand the solid-state effects on its emission.

References

-

Carborane‐Decorated Siloles with Highly Efficient Solid‐State Emissions – What Drives the Photophysical Properties? ResearchGate. [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Aggregation Effects on the Optical Emission of 1,1,2,3,4,5- Hexaphenylsilole (HPS): A QM/MM Study. Zhigang Shuai Group. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Aggregation-induced emission of siloles. PubMed Central. [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. [Link]

-

Approach of Density Functional Theory to Molecules Using Gaussian. Research India Publications. [Link]

-

Density functional Gaussian-type-orbital approach to molecular geometries, vibrations, and reaction energies. The Journal of Chemical Physics. [Link]

-

Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality non-covalent interaction energies. National Institutes of Health. [Link]

-

Geometry optimization using Gaussian software. YouTube. [Link]

-

Quantum Chemistry Using Gaussian and GaussView. The University of Texas at Dallas. [Link]

-

Absorption and emission spectra of the compounds in THF solution. The... ResearchGate. [Link]

-

Fluorescence photographs of solutions and suspensions of hexaphenylsilole (HPS). ResearchGate. [Link]

-

A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra. ResearchGate. [Link]

-

DFT/TDDFT investigation on the UV-vis absorption and fluorescence properties of alizarin dye. RSC Publishing. [Link]

-

A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent. PubMed. [Link]

-

How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. YouTube. [Link]

-

A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent. ResearchGate. [Link]

-

Structure and Energetics of Chemically Functionalized Silicene: Combined Density Functional Theory and Machine Learning Approach. PubMed Central. [Link]

Sources

- 1. shuaigroup.net [shuaigroup.net]

- 2. Parameterization of a B3LYP specific correction for non-covalent interactions and basis set superposition error on a gigantic dataset of CCSD(T) quality non-covalent interaction energies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A B3LYP-D3 computational study of electronic, structural and torsional dynamic properties of mono-substituted naphthalenes: the effect of the nature and position of substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medium.com [medium.com]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photophysical Properties of Hexaphenyl-1H-silole in Different Solvents

This guide provides a comprehensive exploration of the photophysical properties of Hexaphenyl-1H-silole (HPS), a prototypical molecule exhibiting Aggregation-Induced Emission (AIE). We will delve into the theoretical underpinnings of its unique luminescent behavior and provide detailed experimental protocols for its characterization, catering to researchers, scientists, and drug development professionals.

Introduction: The Enigma of Hexaphenyl-1H-silole and Aggregation-Induced Emission

Hexaphenyl-1H-silole (HPS) stands as a cornerstone in the field of luminescent materials.[1][2][3] Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ), HPS displays the opposite behavior: it is virtually non-emissive in dilute solutions but becomes highly fluorescent upon aggregation in poor solvents or in the solid state.[2][4] This phenomenon, termed Aggregation-Induced Emission (AIE), was first observed in silole derivatives and has since revolutionized the development of novel materials for optoelectronics, chemical sensing, and bio-imaging.[4]

The key to understanding the AIE phenomenon in HPS lies in the "Restriction of Intramolecular Motions" (RIM) mechanism.[1][4] In dilute solutions, the phenyl rings of the HPS molecule undergo active intramolecular rotations and vibrations, which provide non-radiative pathways for the dissipation of excited-state energy, leading to negligible fluorescence.[1][4] However, in an aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and forcing the excited state to decay radiatively, resulting in strong light emission.[1][4]

This guide will systematically investigate the influence of the solvent environment on the photophysical properties of HPS, providing a framework for understanding and harnessing its unique AIE characteristics.

The Influence of Solvent Polarity on Photophysical Properties

The solvent environment plays a critical role in modulating the photophysical behavior of HPS. This phenomenon, known as solvatochromism, refers to the change in the color of a solution when the solute is dissolved in different solvents.[5] The polarity of the solvent can significantly affect the energy levels of the ground and excited states of a molecule, leading to shifts in its absorption and emission spectra.[5]

In the case of HPS, as a non-polar molecule, it is readily soluble in non-polar organic solvents like hexane and toluene. In these "good" solvents, HPS exists as molecularly dissolved species and, due to the active intramolecular motions of its phenyl rings, exhibits very weak to no fluorescence.

Conversely, in polar solvents like water or ethanol, where HPS has poor solubility, the molecules tend to aggregate to minimize their contact with the unfavorable solvent environment. This aggregation process is the trigger for the "turn-on" of fluorescence, a hallmark of AIE.

Solvatochromic Effects on Absorption and Emission Spectra

The absorption spectra of HPS typically show a π-π* transition in the ultraviolet region. While the absorption maxima may exhibit some shifts with varying solvent polarity, the more dramatic changes are observed in the emission spectra.

A systematic study of HPS in solvent mixtures of varying polarities, such as tetrahydrofuran (THF)/water mixtures, provides a clear illustration of the AIE effect. In pure THF, HPS is non-emissive. However, with the gradual addition of water, a poor solvent for HPS, the fluorescence intensity dramatically increases, accompanied by a noticeable shift in the emission wavelength. This is a direct consequence of the formation of HPS nanoaggregates.

Experimental Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of HPS requires a suite of spectroscopic techniques. This section provides detailed protocols for the most critical measurements.

Sample Preparation

Objective: To prepare solutions of HPS in various solvents and solvent mixtures for spectroscopic analysis.

Materials:

-

Hexaphenyl-1H-silole (HPS)

-

Spectroscopic grade solvents (e.g., Tetrahydrofuran (THF), Hexane, Toluene, Ethanol, Water)

-

Volumetric flasks

-

Micropipettes

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of HPS in a good solvent, such as THF, at a concentration of 1 mM.

-

Solvent Series: For single solvent studies, dilute the stock solution with the desired spectroscopic grade solvent to a final concentration suitable for absorption and fluorescence measurements (typically in the micromolar range).

-

Solvent Mixture Series (for AIE studies): To investigate the AIE effect, prepare a series of solutions with varying solvent fractions. For example, in a THF/water series, start with a solution of HPS in pure THF. Then, prepare subsequent solutions by adding increasing volume fractions of water (e.g., 10%, 20%, 30%, up to 90% or higher) while keeping the HPS concentration constant.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption characteristics of HPS in different solvent environments.

Instrumentation:

-

UV-Visible Spectrophotometer

Protocol:

-

Blank Correction: Use the respective solvent or solvent mixture as a blank to zero the spectrophotometer.

-

Measurement: Record the absorption spectrum of each HPS solution over a suitable wavelength range (e.g., 250-500 nm). The absorbance at the excitation wavelength used for fluorescence measurements should be kept below 0.1 to avoid inner filter effects.[6]

Fluorescence Spectroscopy

Objective: To measure the emission spectra and intensity of HPS in different solvents.

Instrumentation:

-

Fluorometer

Protocol:

-

Excitation Wavelength: Excite the sample at its absorption maximum (λ_max,abs) as determined from the UV-Vis spectra.

-

Emission Scan: Record the emission spectrum over a wavelength range that covers the expected fluorescence of HPS (e.g., 400-700 nm).

-

Data Analysis: Note the wavelength of maximum emission (λ_max,em) and the integrated fluorescence intensity.

Fluorescence Quantum Yield (Φ_F) Determination

Objective: To quantify the efficiency of the fluorescence process.

The relative quantum yield is the most common and reliable method for determining Φ_F.[6] It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[6][7][8][9]

Protocol (Comparative Method):

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as HPS in its aggregated state (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Absorbance Matching: Prepare a series of dilute solutions of both the HPS sample (in the aggregated state) and the standard, ensuring their absorbances at the excitation wavelength are in the linear range (typically < 0.1).[7]

-

Fluorescence Measurement: Record the fluorescence spectra of all solutions under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis:

-

Integrate the area under the emission curve for each sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_X) can be calculated using the following equation:[6][7]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and the standard, respectively.

-

-

Data Presentation and Interpretation

The collected data should be organized to facilitate clear comparison and interpretation.

Tabulated Photophysical Data

| Solvent/Solvent Mixture | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |

| Pure THF | Value | Value | Value | Value |

| THF/Water (90:10 v/v) | Value | Value | Value | Value |

| THF/Water (50:50 v/v) | Value | Value | Value | Value |

| THF/Water (10:90 v/v) | Value | Value | Value | Value |

| Pure Hexane | Value | Value | Value | Value |

| Pure Ethanol | Value | Value | Value | Value |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Visualizing the AIE Mechanism and Experimental Workflow

Diagram 1: The Mechanism of Aggregation-Induced Emission in HPS

Caption: Workflow for the photophysical characterization of HPS.

Conclusion

This guide has provided a detailed overview of the photophysical properties of Hexaphenyl-1H-silole, with a particular focus on its behavior in different solvents. The phenomenon of Aggregation-Induced Emission is a direct consequence of the restriction of intramolecular motions in the aggregated state, leading to a dramatic enhancement of fluorescence. The experimental protocols outlined herein provide a robust framework for the systematic investigation of HPS and other AIE-active molecules. A thorough understanding and characterization of these properties are crucial for the rational design and application of these novel materials in diverse fields, from advanced optoelectronics to cutting-edge biomedical diagnostics.

References

- DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.

- Aggreg

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs.

- A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine Department of Chemistry.

- Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetr

- Aggregation-induced emission of siloles. PubMed Central.

- Fluorescence Detection of Dynamic Aggregation Processes Using AIEgens: Hexaphenylsilole and Cyanostilbene.

- Solv

Sources

- 1. Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aggregation-induced emission of siloles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. Solvatochromism - Wikipedia [en.wikipedia.org]

- 6. chem.uci.edu [chem.uci.edu]

- 7. agilent.com [agilent.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

Understanding the σ–π Conjugation in Silole Compounds: From Fundamental Principles to Advanced Material Design**

An In-Depth Technical Guide

Abstract

Siloles, or silacyclopentadienes, represent a unique class of organosilicon compounds that have garnered significant academic and industrial interest due to their remarkable electronic and photophysical properties.[1][2][3] Unlike their carbon-based counterparts, siloles exhibit a distinct electronic structure dominated by a phenomenon known as σ–π conjugation. This interaction, involving the mixing of the σ* orbitals of the exocyclic silicon bonds with the π* orbital of the butadiene backbone, leads to a significant lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[3][4] This guide provides a comprehensive exploration of the theoretical underpinnings, experimental validation, and profound implications of σ–π conjugation in silole chemistry. We will delve into the quantum-chemical basis of this interaction, survey the key spectroscopic and electrochemical techniques used for its characterization, and discuss how this fundamental principle is harnessed to design advanced materials for applications in organic electronics, sensing, and beyond.

Introduction: The Uniqueness of the Silole Ring

Since their initial synthesis, siloles have been identified as promising materials for organic light-emitting diodes (OLEDs) and other electronic devices due to their high electron mobility and strong luminescence.[1][2] The core of their unique behavior lies in the replacement of a carbon atom in the cyclopentadiene ring with a silicon atom. This substitution introduces low-lying empty σ* orbitals associated with the Si-C or Si-Si exocyclic bonds. These σ* orbitals have the correct symmetry to interact with the π* orbital of the diene system.[3][4] This "cross-hyperconjugation" is the primary reason for the distinct electronic properties of siloles compared to other metalloles and cyclopentadienes.[4][5] The consequence of this orbital mixing is a dramatic stabilization (lowering) of the LUMO energy, while the Highest Occupied Molecular Orbital (HOMO) remains largely unaffected.[4] This tailored reduction of the HOMO-LUMO energy gap is the cornerstone of the diverse applications of silole-based materials.[4][6]

The Theoretical Framework: An Orbital Perspective

To comprehend the electronic structure of siloles, one must look beyond simple π-conjugation. The key is the interaction between the frontier molecular orbitals of two fragments: the butadiene π-system and the R₂Si group.

-

π-System of Butadiene: The butadiene fragment contributes a set of π and π* molecular orbitals. The LUMO of this fragment is the π* orbital, which is antibonding in character.

-

σ-System of the Silyl Group: The SiR₂ fragment, where R is a substituent, has σ orbitals associated with the Si-R bonds. Crucially, it also possesses corresponding high-energy antibonding σ* orbitals. Due to silicon's electropositivity and larger size compared to carbon, these σ(Si-R) orbitals are significantly lower in energy than their σ(C-R) counterparts.

The σ–π conjugation arises from the constructive overlap between the π* orbital of the butadiene backbone and the σ* orbital of the exocyclic Si-C bonds. This interaction leads to the formation of a new, lower-energy LUMO for the entire silole molecule.

Caption: Orbital interaction diagram illustrating σ–π conjugation in siloles.

This LUMO-lowering effect is the most significant consequence of σ–π conjugation and is directly responsible for the high electron affinity of silole compounds, making them excellent electron-transport materials.[1][3] Theoretical studies using Density Functional Theory (DFT) consistently show that the LUMO of silole derivatives has significant orbital coefficient contributions from both the silicon atom and the diene carbons, confirming the mixed nature of this orbital.[4][7]

Experimental Validation and Characterization

The theoretical concept of σ–π conjugation is strongly supported by a wealth of experimental data. Several analytical techniques are routinely employed to probe this effect and quantify its impact on molecular properties.

UV-Visible Absorption and Photoluminescence Spectroscopy

The narrowing of the HOMO-LUMO gap resulting from σ–π conjugation directly influences the optical properties of siloles.

-

Bathochromic Shift: Compared to their carbon analogues, siloles exhibit absorption and emission spectra that are shifted to longer wavelengths (a bathochromic or red-shift).[8] This is a direct consequence of the lower energy required to promote an electron from the HOMO to the stabilized LUMO.

-

Substituent Effects: The extent of this shift can be finely tuned. Electron-withdrawing groups on the silicon atom can further lower the energy of the σ* orbitals, enhancing the σ–π interaction and leading to an even lower LUMO and a more pronounced red-shift.[5] This tunability is critical for designing materials with specific emission colors for OLED applications.[1]

Electrochemistry: Probing the LUMO Energy

Cyclic Voltammetry (CV) is a powerful technique for directly measuring the reduction potentials of molecules, which correlate to their LUMO energy levels.

-

Lower Reduction Potentials: Siloles consistently show lower reduction potentials (less negative values) compared to non-conjugated systems, providing direct evidence of a stabilized, low-lying LUMO.[9] This high electron affinity is a hallmark of the σ–π conjugation effect.

-

Quantifying the LUMO Level: The LUMO energy can be empirically calculated from the onset of the reduction wave in the cyclic voltammogram, allowing for a quantitative comparison between different silole derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional structure of silole molecules.[10] While not a direct probe of orbital interactions, it offers crucial supporting evidence.

-

Planarity: The degree of planarity of the silole ring can influence the efficiency of the orbital overlap. Structural analysis helps correlate molecular conformation with observed photophysical properties.[4][11]

-

Bond Lengths: Subtle changes in the C-C bond lengths within the butadiene fragment compared to an isolated diene can hint at the delocalization of electron density in the excited state, which is influenced by the nature of the LUMO.

Caption: Experimental workflow for silole synthesis and characterization.

Impact on Material Properties and Applications

The unique electronic structure endowed by σ–π conjugation makes siloles highly versatile components for a range of advanced materials.

Quantitative Data Summary

The effect of substituents on the key photophysical properties of siloles is summarized below. Note how the introduction of silicon and the tuning of its substituents systematically alter the LUMO level and optical properties.

| Compound Type | Key Substituents | λ_abs (nm) | λ_em (nm) | LUMO (eV) | Key Feature |

| Cyclopentadiene | All Carbon Ring | ~240 | - | > -1.0 | No σ–π conjugation |

| Parent Silole | H on Si | ~300 | ~350 | ~ -2.0 | Baseline σ–π conjugation |

| Phenyl-Silole | Phenyl on Si | ~350-400 | ~450-500 | ~ -2.5 | Extended conjugation |

| Thienyl-Silole | Thiophene on C₂/C₅ | ~400-450 | ~500-550 | ~ -2.8 | Lowered HOMO-LUMO gap[4] |

| EWG-Silole | EWG on Si | Tunable | Tunable | < -3.0 | Enhanced LUMO lowering[5] |

EWG = Electron-Withdrawing Group. Values are representative and vary based on specific molecular structure and solvent.

Core Applications

-

Organic Light-Emitting Diodes (OLEDs): The high electron affinity and excellent photoluminescence quantum yields of many silole derivatives make them ideal for use as either electron-transporting layers (ETLs) or emissive materials in OLEDs.[1][12] By tuning the substituents, emission colors from blue to green can be achieved.[1]

-

Organic Solar Cells (OSCs): The low-lying LUMO of siloles allows them to function as electron-acceptor (n-type) materials in bulk heterojunction solar cells.

-

Chemical and Biological Sensors: The fluorescence of silole compounds can be sensitive to the presence of certain analytes. Aggregation-Induced Emission (AIE) is a phenomenon observed in some silole derivatives, where they become highly emissive in an aggregated state. This property is being actively explored for creating highly sensitive turn-on fluorescent sensors.

Caption: Logical relationship between structure, properties, and applications.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols described below are standard methodologies for characterizing the electronic properties of new silole compounds.

Protocol 1: UV-Visible and Photoluminescence Spectroscopy

-

Preparation: Prepare a stock solution of the silole compound in a spectroscopic grade solvent (e.g., THF, Toluene, or Dichloromethane) at a concentration of 10⁻³ M. The choice of solvent is critical as solvatochromic effects can shift spectra.

-

UV-Vis Measurement:

-

Dilute the stock solution to ~10⁻⁵ M. This concentration is chosen to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 a.u.) according to the Beer-Lambert law.

-

Use a matched pair of quartz cuvettes, one for the sample and one for the pure solvent (as a reference/blank).

-

Scan the appropriate wavelength range (e.g., 250-700 nm) to record the absorption spectrum. The peak of the lowest energy absorption band (λ_max) corresponds to the HOMO-LUMO transition.

-

-

Photoluminescence (PL) Measurement:

-

Using the same 10⁻⁵ M solution, excite the sample at its absorption maximum (λ_max).

-

Scan the emission spectrum at wavelengths longer than the excitation wavelength. The peak of the emission band is λ_em.

-

Trustworthiness Check: To determine the fluorescence quantum yield (Φ_F), measure the PL spectrum of a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions. The relative quantum yield of the silole can be calculated using the comparative method.

-

Protocol 2: Cyclic Voltammetry (CV)

-

System Setup:

-

Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or Ag/Ag⁺ reference electrode.

-

The electrolyte solution should be a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent like acetonitrile or dichloromethane. The electrolyte is essential to ensure conductivity.

-

-

Measurement:

-

Dissolve the silole sample in the electrolyte solution to a concentration of ~10⁻³ M.

-

Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can interfere with reduction measurements.

-

Scan the potential in the negative direction to observe the reduction wave.

-

Trustworthiness Check: After recording the voltammogram of the sample, add a small amount of ferrocene as an internal standard. The Fc/Fc⁺ redox couple has a well-defined potential. All measured potentials should be reported relative to this internal standard, allowing for reliable comparison of data across different laboratories and setups.

-

-

Data Analysis:

-

Determine the onset potential of the first reduction wave (E_red,onset).

-

Calculate the LUMO energy level using the empirical formula: LUMO (eV) = -[E_red,onset (vs Fc/Fc⁺) + E_Fc/Fc⁺ (vs vacuum)] (Where E_Fc/Fc⁺ vs vacuum is typically assumed to be ~4.8 eV).

-

Conclusion and Future Outlook

The phenomenon of σ–π conjugation is the defining characteristic of silole chemistry, setting these molecules apart from conventional π-conjugated organic materials.[4][6][13] This interaction provides a powerful and intuitive mechanism for tuning the LUMO energy, which in turn governs the electronic and optical properties of the resulting materials. The principles outlined in this guide—from the fundamental orbital interactions to the practical application of characterization techniques—provide a robust framework for researchers in materials science, chemistry, and drug development. The continued exploration of novel substituent effects and the incorporation of silole moieties into more complex polymeric and supramolecular architectures promise to yield next-generation materials with unprecedented performance in electronic and sensory applications.

References

- Wang, Y., et al. (2024). Synthesis and Photophysical Properties of Silole-Fused Cycloparaphenylenes. J Org Chem, 89(1), 681-686.

- (2009).

- (2021). π-Conjugated stannole copolymers synthesised by a tin-selective Stille cross-coupling reaction.

- Wang, Y., et al. (2023). Synthesis and Photophysical Properties of Silole-Fused Cycloparaphenylenes.

- Corrêa, L. R. C., et al. (2017). Comparative study of the photochemical properties of silole, thiophene and furan.

- Yamaguchi, S., & Tamao, K. (1998). Silole-containing σ- and π-conjugated compounds. Journal of the Chemical Society, Dalton Transactions.

- Yamaguchi, S., & Tamao, K. (1998).

- (2004). Electronic properties of silole-based organic semiconductors. PubMed.

- (2017). A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes. PubMed Central.

- (n.d.). Organosilicon chemistry. Wikipedia.

- (2026). Unsymmetric Dithienosilole Insertion into Helicene Enhances Circularly Polarized Luminescence.

- (n.d.). X-ray structure of silole 11. The CH₂Cl₂ crystallization molecule...

- (n.d.). Enhancement of the Lowering Effect on Energy Levels of LUMO by the Formation of B-N Dative Bond for Near-infrared Light Absorpti.

- (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.

Sources

- 1. emerald.com [emerald.com]

- 2. fig.if.usp.br [fig.if.usp.br]

- 3. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 4. π-Conjugated stannole copolymers synthesised by a tin-selective Stille cross-coupling reaction - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00104C [pubs.rsc.org]

- 5. A Computational Investigation of the Substituent Effects on Geometric, Electronic, and Optical Properties of Siloles and 1,4-Disilacyclohexa-2,5-dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silole-containing σ- and π-conjugated compounds - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Electronic properties of silole-based organic semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sci-hub.se [sci-hub.se]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 1,1,2,3,4,5-Hexaphenyl-1H-silole

The Significance of Crystal Structure in Hexaphenylsilole's Functionality

The crystal structure of HPS provides a static snapshot of these intermolecular interactions and the specific conformations of the phenyl groups, offering critical insights into:

-

Molecular Conformation: The dihedral angles of the six phenyl groups relative to the central silole core.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions, such as C-H···π and π-π stacking, which govern the crystal packing.

-

Solid-State Packing: The overall arrangement of molecules in the crystal lattice, which influences bulk material properties like charge transport and luminescence.[4]

A thorough analysis of the HPS crystal structure, therefore, is not merely a descriptive exercise but a predictive tool for understanding and engineering its optoelectronic behavior.

Experimental Workflow for Crystal Structure Determination